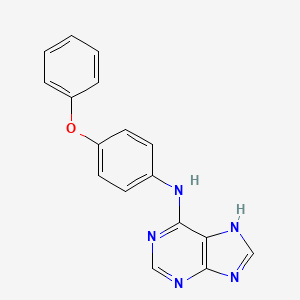

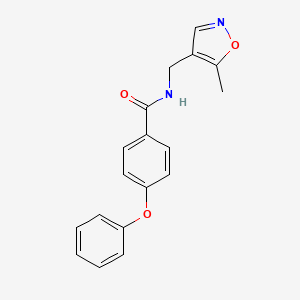

N-(4-phenoxyphenyl)-9H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-phenoxyphenyl)-9H-purin-6-amine, commonly known as PP-9, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PP-9 belongs to the class of purine derivatives, which are known to have various biological activities.

科学的研究の応用

Pharmacological Research

“N-(4-phenoxyphenyl)-9H-purin-6-amine” and its derivatives have been extensively studied for their pharmacological properties. A novel series of compounds related to this molecule have shown promising anti-inflammatory and analgesic activities. These compounds are particularly interesting due to the presence of halogen atoms, which have been found to enhance these biological activities .

Synthesis of Therapeutic Agents

The compound serves as a key intermediate in the synthesis of new pharmaceuticals. Medicinal chemists utilize it to design and develop tailored drugs with improved safety and efficacy profiles. This process often involves the synthesis of new pharmaceuticals or the improvement of existing ones by optimizing their molecular interactions based on structure-function relationships .

Fluorescent Polymer Development

In the field of polymer science, “N-(4-phenoxyphenyl)-9H-purin-6-amine” derivatives have been used to create fluorescent polyesters. These polymers exhibit remarkable mechanical and thermal properties, making them suitable for applications in optical materials, analytical chemistry, and medicine. The fluorescence of these polymers is leveraged for biological detection projects and advanced structural composites .

Material Science

The compound’s derivatives are integral in developing materials with specific mechanical resistance and thermal properties. For instance, films prepared from these derivatives demonstrate high stress and strain thresholds, making them ideal for applications requiring robust and flexible materials .

Chemical Diversity Exploration

Researchers utilize “N-(4-phenoxyphenyl)-9H-purin-6-amine” to explore chemical diversity. Its molecular framework allows for the creation of pharmacologically interesting compounds with varied compositions. This exploration is crucial for identifying new biologically active substances with potential industrial applications .

Catalysis

In catalysis, derivatives of “N-(4-phenoxyphenyl)-9H-purin-6-amine” are used in palladium-catalyzed reactions. These reactions are important for creating structurally rich compounds, such as N-aryl-N-vinyl phosphoramidates, which have diverse applications in synthetic chemistry .

作用機序

Target of Action

N-(4-phenoxyphenyl)-9H-purin-6-amine, also known as EVP4593, is a highly potent inhibitor of the multisubunit membrane protein . It has been found to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, leading to endothelial cell proliferation, migration, survival, and increased vascular permeability .

Mode of Action

EVP4593 interacts with its target, VEGFR2, and inhibits its function . This interaction results in changes in the cellular processes controlled by VEGFR2, such as cell proliferation and migration .

Biochemical Pathways

The biochemical pathways affected by EVP4593 are primarily those regulated by VEGFR2. VEGFR2 is a key player in angiogenesis, the process of new blood vessel formation from pre-existing vessels . By inhibiting VEGFR2, EVP4593 can potentially disrupt angiogenesis, affecting the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and elimination

Result of Action

The primary result of EVP4593’s action is the inhibition of VEGFR2, leading to disruption of angiogenesis . This can potentially limit the growth and spread of cancer cells, making EVP4593 a promising candidate for cancer treatment . Moreover, EVP4593 has been found to elicit the release of reactive oxygen species at the flavin site of mitochondrial complex I .

特性

IUPAC Name |

N-(4-phenoxyphenyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)22-17-15-16(19-10-18-15)20-11-21-17/h1-11H,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNUMTMKMBPWTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-9H-purin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)

![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)

![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)